AQX-MN115 is derived from a library of small molecules designed to enhance the activity of SHIP1, an important regulator in various cellular signaling pathways. The compound is classified as a small-molecule SHIP1 activator and has been studied for its biochemical properties and potential applications in immunology and oncology .
The synthesis of AQX-MN115 involves several key steps, focusing on optimizing conditions to achieve high purity and yield. Although specific synthetic routes for AQX-MN115 are not extensively documented, related compounds have been synthesized using standard organic chemistry techniques. Typically, these methods might include:
The synthesis parameters, including temperature, reaction time, and concentration of reactants, would be crucial for optimizing the yield and purity of AQX-MN115.
AQX-MN115 participates in various chemical interactions primarily related to its role as an enzyme activator. The compound's mechanism involves allosteric modulation of SHIP1, leading to changes in enzymatic kinetics.
The mechanism by which AQX-MN115 activates SHIP1 involves direct binding to the enzyme, enhancing its catalytic efficiency. This activation occurs through an allosteric site rather than competitive inhibition at the active site.
AQX-MN115 exhibits distinct physical and chemical properties that influence its behavior in biological systems.
The potential applications of AQX-MN115 are primarily centered around its role as a SHIP1 activator. Its ability to modulate immune responses makes it a candidate for therapeutic interventions in diseases characterized by dysregulated inflammation or immune responses.
SH2-containing inositol-5′-phosphatase 1 (SHIP1) is an intracellular phosphatase predominantly expressed in hematopoietic cells, where it serves as a master negative regulator of the PI3K/Akt pathway. By hydrolyzing phosphatidylinositol-3,4,5-trisphosphate (PI(3,4,5)P₃ or PIP₃) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P₂), SHIP1 modulates key cellular processes including leukocyte chemotaxis, cytokine production, and immune cell activation [1] [3] [8]. Genetic deletion of SHIP1 in murine models leads to uncontrolled inflammation, characterized by neutrophilia, macrophage hyperactivity, and osteoporosis due to dysregulated osteoclast activity [3] [6]. In microglia—the brain's resident immune cells—SHIP1 (encoded by INPP5D) regulates phagocytosis and inflammasome activation. Reduced SHIP1 activity elevates NLRP3 inflammasome activity, driving neuroinflammation linked to Alzheimer’s disease pathogenesis [8]. This stringent control over PIP₃-dependent signaling positions SHIP1 as a high-value target for immunomodulatory therapies.
Early pharmacological efforts focused on natural products like pelorol, which demonstrated SHIP1 activation but lacked drug-like properties. Ong et al. (2007) identified pelorol analogues as the first class of small-molecule SHIP1 activators, revealing allosteric modulation as a viable mechanism [1]. These compounds bound the C2 domain of SHIP1, enhancing catalytic activity without affecting basal phosphatase function. However, limitations in bioavailability and metabolic stability prompted the development of next-generation compounds. AQX-MN115 emerged as an optimized clinical precursor, designed for improved solubility and target engagement. Its structural refinement addressed metabolic liabilities of earlier analogues, enabling robust in vitro and in vivo characterization [1] [7]. This evolution underscored SHIP1 activation as a tractable strategy for inflammation control, distinct from kinase inhibition or receptor antagonism.
AQX-MN115 was developed to address unmet needs in chronic inflammatory diseases where conventional therapies exhibit limited efficacy or off-target effects. Its design leverages SHIP1's role as a "brake" on PI3K-driven inflammation. By enhancing SHIP1's phosphatase activity, AQX-MN115:
Table 1: Key SHIP1-Targeted Compounds and Their Characteristics
Compound | Chemical Class | Primary Mechanism | Therapeutic Evidence |
---|---|---|---|
Pelorol analogues | Natural product derivatives | Allosteric SHIP1 activation via C2 domain | In vitro enzyme activation; anti-inflammatory effects in cell models [1] |
AQX-MN115 | Synthetic small molecule | Allosteric SHIP1 activation | Inhibition of Akt phosphorylation, cytokine release, and leukocyte migration [1] [7] |
AQX-1125 | Clinical-stage derivative | SHIP1 activation (structurally optimized from AQX-MN115) | Efficacy in OVX-induced osteoporosis and lung inflammation models [6] [7] |
Table 2: Pharmacological Effects of AQX-MN115 in Preclinical Models
Biological System | Key Findings | Significance |
---|---|---|
Recombinant SHIP1 enzyme | Increased catalytic activity with IP₄ and PIP₃ substrates; effect abolished in C2-domain-deleted SHIP1 [1] | Confirms allosteric activation dependent on C2 domain |
SHIP1-proficient cells (MOLT-4) | Dose-dependent reduction in IGF-1-induced Akt phosphorylation (IC₅₀ ~1–5 µM) [1] | Validates on-target modulation of PI3K/Akt pathway |
Human leukocytes | Inhibition of chemotaxis in modified Boyden chambers [1] | Demonstrates functional impact on immune cell trafficking |
Murine mast cells | Reduced β-hexosaminidase release upon IgE stimulation [1] | Supports potential in allergic disorders |
Key Structural and Functional Insights
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7